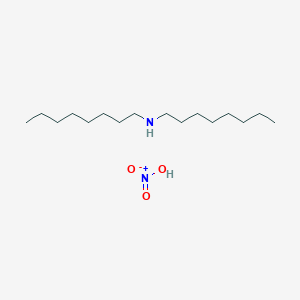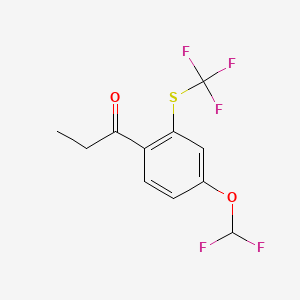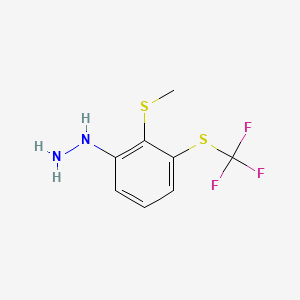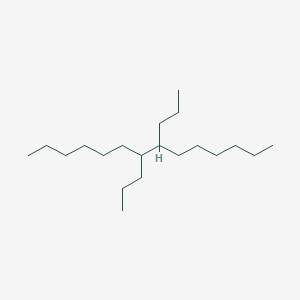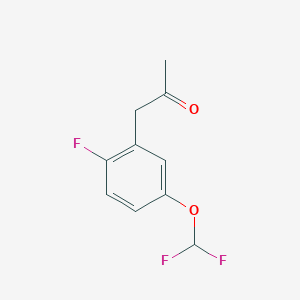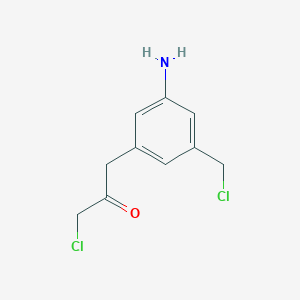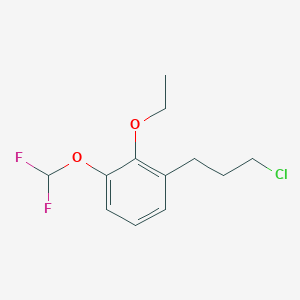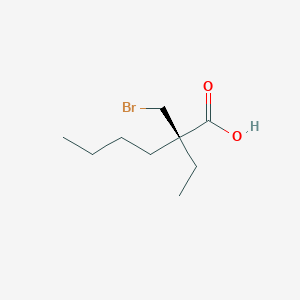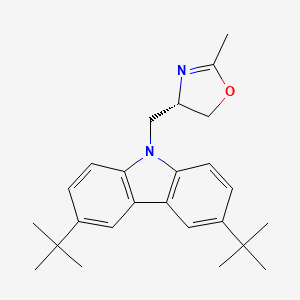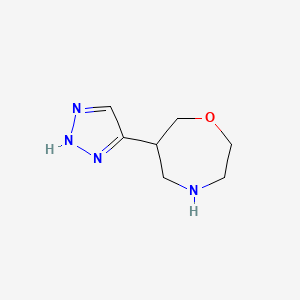
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both a triazole and an oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The oxazepane ring can be synthesized through various methods, including cyclization reactions involving amines and epoxides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and oxazepane rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.
Wirkmechanismus
The mechanism of action of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The oxazepane ring can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: Another triazole-containing compound with applications in supramolecular chemistry.
1H-1,2,3-Triazole Analogs: A broad class of compounds with similar triazole rings, used in various chemical and biological applications.
Uniqueness
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
6-(2H-triazol-4-yl)-1,4-oxazepane |
InChI |
InChI=1S/C7H12N4O/c1-2-12-5-6(3-8-1)7-4-9-11-10-7/h4,6,8H,1-3,5H2,(H,9,10,11) |
InChI-Schlüssel |
IFMCGSJZMKGGAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(CN1)C2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


